REACTION_CXSMILES
|
Cl[C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[NH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.C(=O)([O-])[O-].[K+].[K+].C(O)CCCC>>[CH3:9][O:8][C:7]1[C:2]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[N:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1OC
|
Name
|
|
Quantity
|
0.25 mol
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react with 21.5 g
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux in a round bottom flask
|
Type
|
CUSTOM
|
Details
|
after drying the reaction mixture
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Type
|
CUSTOM
|
Details
|
A reflux period of 20 hrs
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered while hot and the solvent
|
Type
|
CUSTOM
|
Details
|
was removed from the filtrate by distillation
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with chloroform and 1 g
|
Type
|
CUSTOM
|
Details
|
of solid was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The chloroform was removed from the filtrate by distillation
|
Type
|
CUSTOM
|
Details
|
yielding 3.88 g
|
Type
|
DISTILLATION
|
Details
|
of the desired product which was purified by distillation, b.p. 120°-124°/0.1 mmHg
|
Name
|
|
Type
|
|
Smiles
|
COC=1C(=NC=CC1)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |